structural elucidation of 2,5-Dimethyltetrahydrofuran
structural elucidation of 2,5-Dimethyltetrahydrofuran
An In-Depth Technical Guide to the Structural Elucidation of 2,5-Dimethyltetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyltetrahydrofuran (DMTHF) is a saturated cyclic ether with the molecular formula C₆H₁₂O.[1][2][3] It is recognized for its potential as a biofuel and its applications as a solvent.[4] The molecule exists as a mixture of cis and trans stereoisomers, a crucial consideration in its analysis.[3][5][6] This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of 2,5-dimethyltetrahydrofuran, synthesizing data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. The causality behind experimental choices and the synergy between different analytical methods are emphasized to provide a self-validating framework for its structural confirmation.
Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation
The first step in any structural elucidation is to determine the molecular formula and the degree of unsaturation. The molecular formula for 2,5-dimethyltetrahydrofuran is C₆H₁₂O.[1][2][3]
The degree of unsaturation (DoU), which indicates the total number of rings and/or multiple bonds, is calculated as follows:
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 6 + 1 - (12/2) = 1
A DoU of one is consistent with the proposed structure containing one ring and no double bonds.
Part 2: Mass Spectrometry (MS) - Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For DMTHF, Electron Ionization (EI) is a common technique.
Expertise & Experience: Interpreting the Mass Spectrum
The mass spectrum confirms the molecular weight and reveals the molecule's stability and fragmentation pathways under electron impact. The molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) of 100.16 g/mol , corresponding to the molecular formula C₆H₁₂O.[2] The fragmentation of cyclic ethers like DMTHF is predictable. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is a dominant pathway.
Key fragmentation patterns observed are:
-
Loss of a methyl group (•CH₃): Cleavage at the C2 or C5 position results in a fragment at m/z 85 (100 - 15).
-
Ring cleavage: The most significant fragmentation involves ring opening followed by cleavage, leading to the formation of stable carbocations. The base peak (most abundant fragment) is typically observed at m/z 43 , corresponding to the [C₂H₃O]⁺ ion (acetyl cation) or the isopropyl cation. Another prominent peak is often seen at m/z 56 .[6][7]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of 2,5-dimethyltetrahydrofuran in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which also serves to separate the cis and trans isomers.[8]
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[9]
-
Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Data Presentation: Key Mass Spectral Fragments
| m/z | Proposed Fragment | Significance |
| 100 | [C₆H₁₂O]⁺ | Molecular Ion (M⁺) |
| 85 | [M - CH₃]⁺ | Loss of a methyl group |
| 56 | [C₄H₈]⁺ | Result of ring cleavage |
| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Base Peak, characteristic fragment |
Visualization: Key Fragmentation Pathway
Caption: Primary fragmentation pathways for 2,5-DMTHF in EI-MS.
Part 3: Infrared (IR) Spectroscopy - Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Expertise & Experience: Analyzing IR Absorptions
The IR spectrum of DMTHF is expected to be relatively simple, characteristic of a saturated ether. The key is to confirm the presence of the C-O-C ether linkage and C-H bonds, and critically, the absence of other functional groups like hydroxyl (-OH) or carbonyl (C=O).
-
C-H Stretch (Alkane): Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.[10]
-
C-O-C Stretch (Ether): A strong, prominent absorption band in the 1050-1150 cm⁻¹ region is the hallmark of an ether.[10] This is one of the most diagnostic peaks in the spectrum.
-
Absence of Other Groups: The lack of a broad band around 3200-3600 cm⁻¹ confirms the absence of an alcohol. The absence of a strong band around 1700-1750 cm⁻¹ confirms the absence of a carbonyl group.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As 2,5-dimethyltetrahydrofuran is a liquid, a neat spectrum is easily obtained.[1] A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[10]
-
Background Scan: A background spectrum of the clean salt plates is recorded to be subtracted from the sample spectrum, removing interference from atmospheric CO₂ and H₂O.[10]
-
Sample Scan: The prepared sample is placed in the spectrometer's beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[10]
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850 - 3000 | Strong | C-H Stretch (Alkane) |
| 1465, 1380 | Medium | C-H Bend (Alkane) |
| 1050 - 1150 | Strong | C-O-C Stretch (Ether) |
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Blueprint
NMR spectroscopy is the most powerful technique for structural elucidation, providing detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides an irrefutable structural proof.
Expertise & Experience: Decoding the NMR Spectra
Due to the symmetry of both the cis and trans isomers, the spectra are simpler than would be expected for an asymmetric six-carbon molecule. For each isomer, we anticipate three unique carbon environments and three unique proton environments.
¹H NMR Spectrum:
-
Methyl Protons (H-1, H-6): These protons are adjacent to a single proton on the methine carbon (C2/C5). They will appear as a doublet in the upfield region (~1.2 ppm). The cis and trans isomers will likely show distinct doublets.
-
Methylene Protons (H-3, H-4): These protons are on the interior of the ring and will experience complex coupling with each other (geminal coupling) and with the methine protons (vicinal coupling). This results in a complex multiplet between ~1.5 and 2.1 ppm.
-
Methine Protons (H-2, H-5): These protons are attached to carbons bonded to the electronegative oxygen, shifting them downfield. They are coupled to the methyl protons and the methylene protons, resulting in a multiplet around ~3.8-4.0 ppm.
¹³C NMR Spectrum (Proton-Decoupled):
-
Methyl Carbons (C1, C6): Located in the upfield alkane region, around 21 ppm.
-
Methylene Carbons (C3, C4): Also in the alkane region, but slightly more downfield, around 35 ppm.
-
Methine Carbons (C2, C5): Significantly deshielded by the adjacent oxygen atom, appearing downfield around 74 ppm.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of 2,5-dimethyltetrahydrofuran is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).[10]
-
¹H NMR Acquisition: The spectrum is recorded on a spectrometer (e.g., 400 MHz). Multiple scans (e.g., 16) are acquired to ensure a good signal-to-noise ratio.[10]
-
¹³C NMR Acquisition: The ¹³C spectrum is recorded on the same instrument. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon. A greater number of scans is required due to the lower natural abundance of ¹³C.[10]
-
2D COSY Acquisition: This experiment reveals proton-proton couplings. It identifies which protons are on adjacent carbons.
-
2D HSQC Acquisition: This experiment correlates protons with the carbons to which they are directly attached, confirming C-H connectivities.
Data Presentation: NMR Spectral Data
Table: ¹H NMR Data for 2,5-Dimethyltetrahydrofuran (mixture of isomers in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.2 | d (doublet) | 6H | -CH₃ |
| ~1.5 - 2.1 | m (multiplet) | 4H | -CH₂-CH₂- |
| ~3.8 - 4.0 | m (multiplet) | 2H | -CH-O |
Table: ¹³C NMR Data for 2,5-Dimethyltetrahydrofuran (mixture of isomers in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~21 | -CH₃ |
| ~35 | -CH₂- |
| ~74 | -CH-O |
Visualization: COSY Connectivity and Overall Workflow
Caption: Key ¹H-¹H COSY correlations in 2,5-dimethyltetrahydrofuran.
Caption: Workflow for the structural elucidation of 2,5-DMTHF.
Part 5: Consolidated Structural Confirmation
The convergence of data from these independent analytical techniques provides an unambiguous confirmation of the structure of 2,5-dimethyltetrahydrofuran.
-
Mass Spectrometry establishes the correct molecular weight (100.16 g/mol ) and molecular formula (C₆H₁₂O).[2] The fragmentation pattern is consistent with a cyclic ether structure containing two methyl groups.
-
Infrared Spectroscopy confirms the presence of a saturated ether (strong C-O-C stretch) and alkane C-H bonds, while decisively ruling out the presence of hydroxyl or carbonyl functional groups.[10]
-
NMR Spectroscopy delivers the definitive blueprint of the molecular structure. ¹H and ¹³C NMR data confirm the presence of three distinct types of carbons and protons, consistent with the molecule's symmetry. 2D NMR experiments (COSY and HSQC) irrefutably establish the connectivity between these groups, confirming the 2,5-disubstituted tetrahydrofuran ring system.
This self-validating system of analysis, where each technique corroborates the others, allows for the confident structural assignment of 2,5-dimethyltetrahydrofuran.
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Furan, tetrahydro-2,5-dimethyl-. NIST WebBook. [Link]
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The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. [Link]
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2,5-Dimethyltetrahydrofuran - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. PubMed. [Link]
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Furan, tetrahydro-2,5-dimethyl-. NIST WebBook. [Link]
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Furan, tetrahydro-2,5-dimethyl-. NIST WebBook. [Link]
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Furan, tetrahydro-2,5-dimethyl-. NIST WebBook. [Link]
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2,5-dimethyltetrahydrofuran - 1003-38-9, C6H12O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
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Furan, tetrahydro-2,5-dimethyl-. NIST WebBook. [Link]
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